molecular formula C12H9ClINO2S B14932518 4-chloro-N-(4-iodophenyl)benzenesulfonamide

4-chloro-N-(4-iodophenyl)benzenesulfonamide

Cat. No.: B14932518
M. Wt: 393.63 g/mol
InChI Key: NSULXXCIZRGXLS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)SULFONYL(4-IODO)ANILINE typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-iodoaniline . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of N-(4-CHLOROPHENYL)SULFONYL(4-IODO)ANILINE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)SULFONYL(4-IODO)ANILINE undergoes various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of N-(4-CHLOROPHENYL)SULFONYL(4-IODO)ANILINE with different functional groups replacing the iodo group.

Scientific Research Applications

N-(4-CHLOROPHENYL)SULFONYL(4-IODO)ANILINE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)SULFONYL(4-IODO)ANILINE involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The chlorophenyl and iodoaniline groups may also contribute to the compound’s overall biological activity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CHLOROPHENYL)SULFONYL(4-BROMO)ANILINE
  • N-(4-CHLOROPHENYL)SULFONYL(4-FLUORO)ANILINE
  • N-(4-CHLOROPHENYL)SULFONYL(4-METHYL)ANILINE

Uniqueness

N-(4-CHLOROPHENYL)SULFONYL(4-IODO)ANILINE is unique due to the presence of the iodo group, which can undergo specific reactions that other halogenated analogs may not. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H9ClINO2S

Molecular Weight

393.63 g/mol

IUPAC Name

4-chloro-N-(4-iodophenyl)benzenesulfonamide

InChI

InChI=1S/C12H9ClINO2S/c13-9-1-7-12(8-2-9)18(16,17)15-11-5-3-10(14)4-6-11/h1-8,15H

InChI Key

NSULXXCIZRGXLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)I

Origin of Product

United States

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